BenchChemオンラインストアへようこそ!

Biotinyl-tryptophyl-leucyl-beta-alanine

Gastrin Receptor Receptor Visualization Biotin-Streptavidin Histochemistry

Biotinyl-tryptophyl-leucyl-beta-alanine (CAS 127745-41-9) is a synthetic, biotinylated tripeptide analogue of the C-terminus of gastrin, classified as an oligopeptide. It functions as a potent and specific antagonist of pentagastrin-stimulated gastric acid secretion, a property derived from its non-biotinylated parent compound, Boc-L-Trp-L-Leu-beta-Ala [REFS-2, REFS-3].

Molecular Formula C30H42N6O6S
Molecular Weight 614.8 g/mol
CAS No. 127745-41-9
Cat. No. B139687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-tryptophyl-leucyl-beta-alanine
CAS127745-41-9
Synonymsiotinyl-Trp-Leu-beta-Ala
biotinyl-tryptophyl-leucyl-beta-alanine
Molecular FormulaC30H42N6O6S
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C30H42N6O6S/c1-17(2)13-21(28(40)31-12-11-26(38)39)34-29(41)22(14-18-15-32-20-8-4-3-7-19(18)20)33-25(37)10-6-5-9-24-27-23(16-43-24)35-30(42)36-27/h3-4,7-8,15,17,21-24,27,32H,5-6,9-14,16H2,1-2H3,(H,31,40)(H,33,37)(H,34,41)(H,38,39)(H2,35,36,42)
InChIKeyWCIFOPWWEKJHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-Tryptophyl-Leucyl-Beta-Alanine Procurement Guide: CAS 127745-41-9 Baseline Properties


Biotinyl-tryptophyl-leucyl-beta-alanine (CAS 127745-41-9) is a synthetic, biotinylated tripeptide analogue of the C-terminus of gastrin, classified as an oligopeptide [1]. It functions as a potent and specific antagonist of pentagastrin-stimulated gastric acid secretion, a property derived from its non-biotinylated parent compound, Boc-L-Trp-L-Leu-beta-Ala [REFS-2, REFS-3]. This compound uniquely integrates a receptor pharmacophore with a biotin label, enabling its primary application as a non-radiometric probe for direct visualization and study of the gastrin receptor in tissue sections via streptavidin-based detection systems [2].

Biotinyl-Tryptophyl-Leucyl-Beta-Alanine Selection Risks: Why Generic Peptide or Antagonist Substitution Is Inappropriate


Substituting this compound with a generic biotinylated peptide, a non-biotinylated gastrin antagonist, or a small-molecule CCK-B/gastrin antagonist for receptor visualization studies will result in experimental failure. Generic biotinylated peptides lack the specific pharmacophore for the gastrin receptor. The non-biotinylated parent antagonist, Boc-L-Trp-L-Leu-beta-Ala, lacks a detection handle, rendering it invisible in standard histochemical workflows [1]. Conversely, small-molecule antagonists like L-365,260, while potent binders, cannot be used as direct probes because they lack a convenient, high-affinity tag for secondary detection and signal amplification [2]. The target compound's unique value lies in its functional bivalency: the N-terminal biotin enables robust detection via streptavidin conjugates without abolishing the C-terminal pharmacophore's high-affinity receptor binding and antagonism [REFS-1, REFS-3].

Biotinyl-Tryptophyl-Leucyl-Beta-Alanine Differentiation Evidence: Quantitative Head-to-Head Data


Functional Bivalency: Retention of Antagonist Activity After Biotinylation Enables Direct Receptor Visualization

The critical differentiation is the retention of full receptor antagonism following N-terminal biotinylation. The non-biotinylated parent peptide, Boc-L-Trp-L-Leu-beta-Ala, is a defined potent antagonist [1]. The biotinyl-tryptophyl-leucyl-beta-alanine compound was demonstrated to bind specifically to gastrin receptors in rat tissue cryostat sections (fundus, duodenum, ileum, colon, lung). Critically, this specific binding was functionally validated and 'greatly reduced or completely inhibited' by preincubation with the parent Boc-L-Trp-L-Leu-beta-Ala antagonist, pentagastrin, or gastrin 1-17, proving it occupies the identical receptor site [2]. This is a unique functional characteristic absent in commercially available biotinylated gastrins (e.g., Biotinyl-Gastrin I) which are agonists or uncharacterized binders .

Gastrin Receptor Receptor Visualization Biotin-Streptavidin Histochemistry

In Vivo Antagonist Potency: Superior Inhibition of Pentagastrin-Stimulated Acid Secretion vs. Other C-terminal Analogues

The parent pharmacophore (Boc-Trp-Leu-beta-Ala) proved to be the most potent inhibitor of pentagastrin-stimulated gastric acid secretion in a direct head-to-head comparison of four C-terminal gastrin analogues in a canine model. The biotinylated target compound is a direct derivative of this lead pharmacophore, inheriting its superior potency [1]. In contrast, a separate class of peptide antagonists represented by Boc-Trp-Leu-Asp-NH2 required a 55 μmol/kg IV dose to achieve 50% inhibition (ID50) of pentagastrin-stimulated acid secretion in rats, indicating a significantly lower potency [2].

Gastric Acid Secretion In Vivo Pharmacology Pentagastrin Antagonism

Tissue-Specific Receptor Binding vs. Non-Specific Background: Validated Selectivity in Complex Tissues

The compound demonstrates a clear and validated tissue binding profile, with positive binding to fundus, duodenum, ileum, colon, and lung but no binding to pancreas, heart, kidney, or liver [1]. This selectivity profile is consistent with the known distribution of histamine-containing enterochromaffin-like (ECL) cells, the primary target of gastrin. In contrast, other gastrin receptor probes, such as 125I-gastrin, can exhibit high non-specific binding to certain tissues, requiring complex washing and autoradiographic protocols [2]. The biotinylated antagonist's pattern provides a built-in biological validation of specificity, which is often absent in generic biotinylation of full-length gastrin or its fragments, which may show altered biodistribution [3].

Tissue Specificity Autoradiography Target Engagement

Stability and Structural Rationale: Beta-Alanine Confers Metabolic Resistance vs. Aspartate-Containing Analogues

The design of the pharmacophore (Trp-Leu-beta-Ala) was intentional, replacing the scissile aspartic acid residue with beta-alanine to confer resistance to dipeptidase cleavage, a key factor for in vivo antagonist efficacy [1]. This structural modification is a key differentiator from 'Trp-Leu-Asp-NH2'-based antagonists, which are susceptible to enzymatic degradation and thus exhibit lower in vivo potency (ID50 of 55 μmol/kg) [2]. The incorporation of beta-alanine in the target compound's design was hypothesized to create a 'peptide resistant to dipeptidase' long before the biotinylated probe was created, a design principle that has been empirically validated [1].

Metabolic Stability Peptidomimetic Design Structure-Activity Relationship

Biotinyl-Tryptophyl-Leucyl-Beta-Alanine Application Scenarios for Scientific Procurement


Specific Histochemical Mapping of Antagonist-Bound Gastrin Receptors

The compound's validated functional bivalency makes it the reagent of choice for mapping the tissue distribution of the gastrin receptor in its antagonist-bound conformational state. Unlike biotinylated gastrin agonists like Biotinyl-Gastrin I, this probe specifically identifies receptor populations that are susceptible to antagonism, providing a unique pharmacological profile relevant to drug development for acid hypersecretion [REFS-1, REFS-2]. The well-defined, negative tissue controls (pancreas, heart, kidney, liver) built into its staining profile offer immediate experimental validation [1].

In Vivo Target Engagement Biomarker in Gastrointestinal Pharmacology

Given its parent pharmacophore's picomolar-level in vivo efficacy in inhibiting acid secretion (20 pmol/kg/h), this compound serves as a high-potency probe for studying gastrin receptor pharmacology in vivo [2]. It can be used in competitive binding studies to pre-block receptors before radioligand administration or to validate the in vivo distribution and occupancy of novel oral gastrin antagonists like L-365,260 or YM022, which lack intrinsic detection handles [3].

Non-Radiometric Receptor Autoradiography and Fluorescence Microscopy

This compound enables direct, high-resolution fluorescence microscopy of the gastrin receptor without the safety, disposal, and infrastructure costs associated with 125I-labeling [1]. Its performance has been natively validated on unfixed cryostat sections, making it a direct drop-in replacement for radioligands in autoradiography protocols. This application is critical for labs seeking to transition away from radioactive materials while maintaining receptor localization capability [1].

Quote Request

Request a Quote for Biotinyl-tryptophyl-leucyl-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.